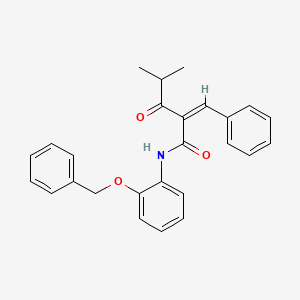

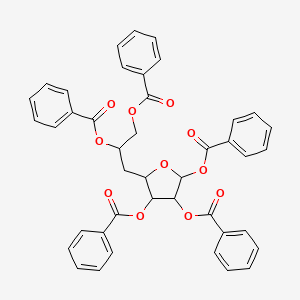

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research into N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide-like compounds involves examining their synthesis, molecular structure, and properties. These compounds, including various benzamide derivatives and similar structures, are often explored for their potential in medicinal chemistry and materials science due to their unique chemical properties.

Synthesis Analysis

Studies on related compounds, such as the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, involve complex multi-step synthesis processes, including protection/deprotection steps and coupling reactions (Pawełczak et al., 1989). Similar methodologies could be adapted for the synthesis of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide.

Molecular Structure Analysis

The molecular structure analysis of compounds such as N-(2,3-Dichlorophenyl)benzamide highlights the importance of conformational studies and the role of substituents in determining the overall molecular geometry (Gowda et al., 2007).

Chemical Reactions and Properties

Isocyanide-based syntheses demonstrate the versatility of isocyanides in forming complex amide structures, which might be relevant for constructing the backbone of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (Akbarzadeh et al., 2012).

Physical Properties Analysis

The physical properties of compounds like benzyl tert-butoxycarbonyl-alpha-aminoisobutyrate provide insights into the solid-state conformation and potential intermolecular interactions, which are crucial for understanding the physical behavior of similar compounds (Leduc et al., 2001).

Applications De Recherche Scientifique

Stereocontrolled Glycoside and Glycosyl Ester Synthesis

The 2-O-[3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoate] esters are noted for enabling the synthesis of a range of beta-glucosides and alpha-mannosides through neighboring participation in excellent yield. This process is further enhanced by their removal through hydrogenolysis, which occurs concurrently with the cleavage of benzyl esters in the presence of other esters. This quality makes them particularly well-suited for the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).

Enabling Corrosion Inhibition

Studies involving spirocyclopropane derivatives, which share structural similarities with N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, have indicated that certain compounds can act as effective corrosion inhibitors. These studies, focused on mild steel protection in acidic solutions, reveal that the adsorption of inhibitors on metal surfaces involves both physical and chemical processes and follows the Langmuir isotherm model. The enhanced adsorption, and thus inhibition, is attributed to π-electrons in the aromatic ring and the lone-pair electrons in functional groups like the methoxy group (Chafiq et al., 2020).

Antioxidant and Antitumor Activities

Certain benzylidene derivatives, closely related to N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, have been examined for their biological activities. These studies have highlighted the potential of these compounds in possessing significant antioxidant and antitumor activities, opening pathways for therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Parkinson's Disease Therapy

The benzyloxyphenyl moiety, a common structural component in N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, is found in potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy. Derivatives with this moiety have shown not only to inhibit MAO-B effectively but also to protect tyrosine hydroxylase-immunopositive DAergic neurons and attenuate Parkinson's disease-associated behavioral deficits in mouse models (Yeon et al., 2018).

Propriétés

IUPAC Name |

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXUUBLQLMXRU-XLNRJJMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)